molecular formula C34H22O22 B1240844 Emblicanin A CAS No. 180465-44-5

Emblicanin A

Numéro de catalogue: B1240844
Numéro CAS: 180465-44-5
Poids moléculaire: 782.5 g/mol
Clé InChI: UEHSSTYZXFBDNL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Emblicanin A: is an organic compound belonging to the class of 1,2-diolsThis compound is a derivative of ascorbic acid (vitamin C) and is commonly used in the food industry as an antioxidant and preservative.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Emblicanin A is typically synthesized from D-glucose through a fermentation process involving Pseudomonas fluorescens bacteria. The synthesis proceeds through the intermediate 2-keto-D-gluconic acid.

Industrial Production Methods: The industrial production of d-erythro-hex-2-enonic acid involves several steps:

    Fermentation: D-glucose is fermented using Pseudomonas fluorescens bacteria to produce 2-keto-D-gluconic acid.

    Oxidation: The intermediate is then oxidized to form d-erythro-hex-2-enonic acid.

    Purification: The final product is purified through crystallization and filtration processes.

Analyse Des Réactions Chimiques

Types of Reactions: Emblicanin A undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: It can be reduced to form ascorbic acid.

    Substitution: It can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed:

    Oxidation: Derivatives such as 2,3-didehydro-3-O-sodio-D-erythro-hexono-1,4-lactone.

    Reduction: Ascorbic acid.

    Substitution: Various substituted derivatives depending on the reagent used.

Applications De Recherche Scientifique

Pharmacological Activities

Emblicanin A exhibits a range of pharmacological activities, including:

  • Antioxidant Properties : this compound demonstrates strong antioxidant activity, which is crucial for combating oxidative stress in biological systems. Studies indicate that it can enhance the antioxidant capacity of tissues, promoting cellular health and longevity .
  • Anticancer Effects : Research has shown that extracts containing this compound can inhibit the growth of various cancer cell lines, including ovarian, liver, and breast cancer cells. The compound's cytotoxic effects are attributed to its ability to induce apoptosis in cancer cells .
  • Anti-inflammatory Activity : this compound has been reported to reduce inflammation in various models, suggesting its potential use in treating inflammatory diseases. It modulates inflammatory pathways, thereby decreasing markers such as cytokines and prostaglandins .
  • Wound Healing : The compound has been shown to accelerate wound healing processes by promoting collagen synthesis and enhancing cellular proliferation at the wound site. This effect is largely mediated through its antioxidant properties .

Applications in Healthcare

The applications of this compound extend into several areas of healthcare:

  • Dermatology : Due to its wound healing properties, this compound is being explored for topical formulations aimed at treating skin injuries and conditions such as ulcers and burns .
  • Cancer Therapy : Its anticancer properties make it a candidate for inclusion in complementary cancer treatments. Formulations combining this compound with conventional chemotherapeutic agents are under investigation to enhance therapeutic efficacy while reducing side effects .
  • Nutraceuticals : Given its health benefits, this compound is being incorporated into dietary supplements aimed at improving overall health and preventing chronic diseases related to oxidative stress and inflammation .

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of this compound using various assays (DPPH, hydroxyl radical scavenging). Results indicated that the compound significantly reduced oxidative stress markers in vitro, suggesting its potential as a natural antioxidant agent in food preservation and health supplements .

Case Study 2: Cancer Cell Inhibition

In vitro studies demonstrated that this compound effectively inhibited cell proliferation in several cancer cell lines (e.g., HepG2, MDA-MB-231). The mechanism involved the induction of apoptosis through mitochondrial pathways, highlighting its potential role as an adjunct therapy in oncology .

Case Study 3: Wound Healing Acceleration

A rat model was used to assess the wound healing effects of topical application of a formulation containing this compound. The study found enhanced wound closure rates compared to control groups, attributed to increased collagen deposition and reduced inflammatory response at the wound site .

Data Summary

Application AreaKey FindingsReferences
AntioxidantStrong free radical scavenging activity
AnticancerInhibition of multiple cancer cell lines
Anti-inflammatoryReduction of inflammatory markers
Wound HealingAccelerated healing via collagen synthesis
NutraceuticalsPotential incorporation into dietary supplements

Mécanisme D'action

Emblicanin A exerts its effects primarily through its antioxidant properties. It captures oxygen and reduces the formation of oxidized compounds, thereby preventing spoilage and maintaining the quality of food products. In biological systems, it participates in various biochemical processes, including the metabolism of vitamin C.

Comparaison Avec Des Composés Similaires

    Ascorbic Acid (Vitamin C): Both compounds have similar chemical structures and antioxidant properties, but d-erythro-hex-2-enonic acid is more stable and less expensive.

    Sodium Erythorbate: This is the sodium salt form of d-erythro-hex-2-enonic acid and is commonly used in the food industry for its antioxidant properties.

Uniqueness: Emblicanin A is unique due to its stability and cost-effectiveness compared to ascorbic acid. It is widely used in the food industry for its superior antioxidant properties and ability to prevent the formation of carcinogenic nitrosamines in processed meats.

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended for isolating and quantifying Emblicanin A from Emblica officinalis?

this compound, a hydrolysable tannin, is typically isolated via column chromatography (e.g., Sephadex LH-20) followed by HPLC or LC-MS for quantification . To ensure reproducibility, protocols should specify solvent systems (e.g., aqueous methanol gradients), calibration standards (e.g., purified this compound reference), and validation metrics (e.g., recovery rates, LOD/LOQ). Detailed spectral data (UV-Vis, NMR) must accompany structural identification to confirm purity .

Q. How can researchers experimentally validate the antioxidant mechanisms of this compound?

Standard assays include:

  • In vitro : DPPH/ABTS radical scavenging, FRAP, and ORAC assays, with comparisons to ascorbic acid or Trolox controls .
  • Cellular models : ROS inhibition in cell lines (e.g., HepG2) using fluorescent probes (e.g., DCFH-DA) under oxidative stress induced by H2O2 or tert-butyl hydroperoxide .
  • Mechanistic studies : Western blotting for Nrf2/Keap1 pathway activation or SOD/CAT enzyme activity assays .

Q. What are the critical controls required in this compound bioavailability studies?

  • Pharmacokinetic controls : Blank plasma matrix vs. spiked samples to assess extraction efficiency.
  • Stability controls : Test degradation under simulated gastric/intestinal conditions (pH 2.0–7.4, 37°C) .
  • Bioaccessibility : Use Caco-2 cell monolayers to quantify transepithelial transport, with verapamil (P-gp inhibitor) as a control .

Advanced Research Questions

Q. How can meta-analytical frameworks resolve contradictions in this compound’s reported bioactivity?

Contradictions (e.g., variable IC50 values in antioxidant assays) require heterogeneity analysis using metrics like to quantify between-study variance . Stratified subgroup analyses (by study design, extraction method, or model system) can identify confounding factors. For example, ethanol extracts may show higher activity than aqueous extracts due to better tannin solubility . Sensitivity analyses should exclude outliers, and funnel plots assess publication bias .

Q. What experimental designs minimize confounding variables in in vivo studies of this compound’s antidiabetic effects?

  • Randomization : Assign animal cohorts blindly to treatment/control groups.
  • Dose-response : Test multiple doses (e.g., 50–200 mg/kg) with positive controls (e.g., metformin) .
  • Endpoint harmonization : Measure glycated hemoglobin (HbA1c), fasting glucose, and insulin sensitivity (HOMA-IR) across studies to enable cross-trial comparisons .
  • Omics integration : Pair phenotypic data with transcriptomics (e.g., pancreatic β-cell gene expression) to elucidate mechanisms .

Q. How can researchers address challenges in replicating this compound’s reported neuroprotective effects?

  • Model selection : Use standardized neurotoxicity models (e.g., Aβ1–42-induced neuronal damage in SH-SY5Y cells) with defined endpoints (e.g., caspase-3 activity, mitochondrial membrane potential) .
  • Compound stability : Pre-test this compound’s stability in cell culture media (e.g., DMEM + 10% FBS) via LC-MS .
  • Data transparency : Share raw flow cytometry or microscopy datasets in repositories (e.g., Zenodo) to enable independent validation .

Q. What statistical approaches are optimal for analyzing dose-dependent synergies between this compound and other phytochemicals?

  • Isobolographic analysis : Calculate combination indices (CI) using the Chou-Talalay method to distinguish additive vs. synergistic effects .
  • Multivariate regression : Model interaction terms between this compound and co-administered compounds (e.g., curcumin) on outcomes like TNF-α inhibition .
  • Machine learning : Apply random forest or PCA to identify key variables (e.g., molar ratios, incubation time) driving synergistic outcomes .

Q. Methodological Best Practices

Q. How should researchers document experimental protocols for reproducibility?

  • Detailed Supplementary Materials : Include step-by-step extraction protocols, instrument parameters (e.g., HPLC column type, gradient program), and raw spectral data .
  • Code sharing : Upload scripts for statistical analyses (e.g., R/Python) to platforms like GitHub .
  • Negative controls : Report results from solvent-only or heat-inactivated enzyme controls in all assays .

Q. What criteria determine sample size adequacy in this compound studies?

  • Power analysis : Use G*Power to calculate sample sizes based on effect sizes from pilot studies (α=0.05, power=80%) .
  • Ethical compliance : For animal studies, follow ARRIVE guidelines to justify group sizes and minimize vertebrate use .

Q. How can multi-omics approaches enhance mechanistic studies of this compound?

  • Transcriptomics : RNA-seq of treated vs. untreated cells to identify differentially expressed genes (e.g., NQO1, HO-1) .
  • Metabolomics : LC-MS-based profiling to map changes in glutathione or NADPH levels .
  • Network pharmacology : Integrate omics data with STRING or KEGG databases to predict protein interaction networks .

Propriétés

IUPAC Name

[(10R,15R)-3,4,5,21,22,23-hexahydroxy-8,13,18-trioxo-12-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,11,19,21-heptaen-11-yl] 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H22O22/c35-12-1-8(2-13(36)21(12)41)30(47)55-28-27-18(53-34(51)29(28)56-31(48)9-3-14(37)22(42)15(38)4-9)7-52-32(49)10-5-16(39)23(43)25(45)19(10)20-11(33(50)54-27)6-17(40)24(44)26(20)46/h1-6,18,27,35-46H,7H2/t18-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHSSTYZXFBDNL-DNOBIOAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(=C(C(=O)O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O1)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](C(=C(C(=O)O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O1)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H22O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

782.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180465-44-5
Record name Emblicanin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180465445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EMBLICANIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T0143S5US
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.